molecular formula C13H13N3O3 B8561700 N-Ethyl-5-nitro-2-phenoxypyridin-4-amine CAS No. 607373-91-1

N-Ethyl-5-nitro-2-phenoxypyridin-4-amine

Cat. No.: B8561700
CAS No.: 607373-91-1
M. Wt: 259.26 g/mol
InChI Key: TYKQFVLABUHOLQ-UHFFFAOYSA-N
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Description

N-Ethyl-5-nitro-2-phenoxypyridin-4-amine is a pyridine derivative featuring a nitro group at the 5-position, a phenoxy substituent at the 2-position, and an ethylamine group at the 4-position. Nitroaromatic compounds are often studied for their pharmacological or toxicological properties, as nitro groups can act as electron-withdrawing moieties, influencing reactivity and metabolic pathways. The phenoxy group may enhance lipophilicity, affecting bioavailability, while the ethylamine substituent could modulate interactions with biological targets.

Properties

CAS No.

607373-91-1

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

N-ethyl-5-nitro-2-phenoxypyridin-4-amine

InChI

InChI=1S/C13H13N3O3/c1-2-14-11-8-13(15-9-12(11)16(17)18)19-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,15)

InChI Key

TYKQFVLABUHOLQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NC=C1[N+](=O)[O-])OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Carcinogenicity References
N-Ethyl-5-nitro-2-phenoxypyridin-4-amine Pyridine Nitro, phenoxy, ethylamine Not studied (hypothetical) Not reported N/A
FANFT Furan Nitro, thiazolyl, formamide Bladder carcinogen High (100% incidence)
Formic acid hydrazide derivative Furan Nitro, thiazolyl, hydrazide Stomach/lung carcinogen High (95% incidence)
5-Acetamido-oxadiazine Oxadiazine Nitro, acetamido Hemangiosarcoma inducer High (100% incidence)
Pyrimidine derivative () Pyrimidine Fluoro, methoxyphenyl Antimicrobial activity Not reported

Key Observations:

Core Structure Differences: The pyridine core of the target compound contrasts with furan (FANFT) or pyrimidine () backbones. Pyridine’s aromaticity and basicity may alter binding interactions compared to furan’s oxygen-containing ring or pyrimidine’s dual nitrogen atoms. Furan derivatives (e.g., FANFT) are potent carcinogens due to metabolic activation of the nitro group, forming reactive intermediates that damage DNA .

Substituent Effects: Nitro Group: Common to all compounds, nitro groups are often metabolized to nitroso intermediates or free radicals. In FANFT, this process drives bladder carcinogenesis . The target compound’s nitro group on pyridine may follow similar activation but with altered reactivity due to the pyridine ring’s electron-deficient nature. Ethylamine vs. Formamide/Hydrazide: FANFT’s formamide group is hydrolyzed to a reactive amine , while hydrazide derivatives () form diazonium ions . The ethylamine group in the target compound may undergo N-deethylation, yielding less reactive metabolites.

Biological Activity: Nitrofurans (FANFT, hydrazide derivative) are potent carcinogens in rodents, targeting bladder, stomach, and liver . Pyrimidine derivatives () exhibit antimicrobial activity, attributed to hydrogen bonding and planar aromatic structures .

Table 2: Hypothetical Metabolic Pathway Comparison

Substituent Group Example Compound Metabolic Pathway Resulting Activity
Formamide (FANFT) FANFT Hydrolysis → reactive amine DNA adduct formation
Hydrazide Formic acid derivative Oxidation → diazonium ions Crosslinking with biomolecules
Ethylamine (Target) Target compound N-deethylation → primary amine Potential detoxification Hypothetical

Research Findings and Implications

Carcinogenicity: FANFT’s high carcinogenic potency in rats (100% bladder tumor incidence) contrasts with the pyrimidine derivative’s lack of reported carcinogenicity . This suggests that pyridine/pyrimidine cores may mitigate risks compared to furans.

Structural Stability: highlights the role of hydrogen bonding in pyrimidine derivatives . The target compound’s phenoxy group may participate in π-π stacking or hydrophobic interactions, influencing its pharmacokinetics.

Hypothetical Applications: Given the antimicrobial activity of pyrimidine analogs , the target compound’s nitro and phenoxy groups could position it as a candidate for antibacterial drug development, pending further study.

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